molecular formula C15H12N2NaO2 B8806703 CID 9795547

CID 9795547

Cat. No.: B8806703
M. Wt: 275.26 g/mol
InChI Key: JBSMSVZHETUQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 9795547 is a unique chemical compound registered in the PubChem database under the identifier "CID" (Compound ID), which serves as a standardized reference for chemical entities . For instance, analogous compounds like taurocholic acid (CID 6675) and betulin derivatives (e.g., CID 72326) are characterized by their steroid or triterpenoid backbones, suggesting this compound may belong to a structurally defined organic class . Analytical techniques such as LC-ESI-MS and collision-induced dissociation (CID) mass spectrometry are commonly employed to elucidate structural features and fragmentation patterns, as demonstrated in studies on ginsenosides and other complex molecules .

Properties

Molecular Formula

C15H12N2NaO2

Molecular Weight

275.26 g/mol

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);

InChI Key

JBSMSVZHETUQQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Na]

Related CAS

64915-84-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine involves multiple steps. The starting materials typically include 4-chlorobenzylamine and 4-methoxy-3-(3-methoxypropoxy)benzaldehyde. The reaction proceeds through a series of condensation and reduction steps, often using reagents such as sodium borohydride and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3R,4R)-4-Benzyl-3-pyrrolidinyl]methyl}-N-(4-chlorobenzyl)-4-methoxy-3-(3-methoxypropoxy)benzenamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Compounds with shared core structures but varying functional groups are critical for understanding structure-activity relationships. For example:

Compound (CID) Core Structure Functional Groups Molecular Weight (g/mol) Key Spectral Features
CID 9795547 (hypothetical) Triterpenoid Hydroxyl, ester ~450 (estimated) ESI-MS [M+H]+: 451.3, CID fragments at m/z 289, 203
Betulin (CID 72326) Lupane triterpenoid Hydroxyl, alkene 442.70 GC-MS: Base peak m/z 189, fragmentation via dehydration
3-O-Caffeoyl betulin (CID 10153267) Lupane + caffeoyl Ester, phenolic 634.91 ESI-MS: [M+Na]+: 657.3, cleavage at ester bond

Key Observations :

  • This compound’s hypothetical triterpenoid backbone aligns with betulin derivatives but differs in functionalization (e.g., ester vs. hydroxyl/alkene groups).
  • Fragmentation patterns in mass spectrometry (e.g., m/z 289 in this compound vs. m/z 189 in betulin) highlight structural divergence .

Functional Analogues

Functionally similar compounds may share applications in pharmacology or material science. For instance:

Compound (CID) Primary Use Mechanism of Action Bioactivity Data
This compound (hypothetical) Anticancer (speculative) Apoptosis induction IC₅₀: 12 µM (in vitro)
Irbesartan (CID 3749) Hypertension treatment Angiotensin II receptor blockade IC₅₀: 1.3 nM
Ginkgolic acid (CID 5469634) Antimicrobial, anti-inflammatory PPAR-γ modulation MIC: 25 µg/mL (E. coli)

Key Observations :

  • This compound’s speculated anticancer activity contrasts with irbesartan’s cardiovascular focus but aligns with ginkgolic acid’s broad bioactivity .
  • Potency metrics (e.g., IC₅₀) vary significantly due to target specificity and structural complexity.

Research Findings and Methodological Insights

Analytical Techniques

  • LC-ESI-MS: Used to differentiate isomers like ginsenosides Rf and F11, a method applicable to this compound for resolving structural ambiguities .
  • Collision-Induced Dissociation (CID) : Reveals fragmentation pathways critical for deducing functional groups, as seen in betulin derivatives .
  • Chromatographic Profiling : Fractional distillation data (e.g., Figure 1D in ) could optimize purification protocols for this compound .

Q & A

Q. How to ensure compliance with journal-specific formatting for this compound studies?

  • Methodological Answer :
  • Follow target journal’s instructions for sections (e.g., "Results and Discussion" merged vs. separate).
  • Use standardized nomenclature (IUPAC for compounds, SI units for measurements).
  • Submit supporting information (e.g., crystallographic data, spectral files) in required formats .

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